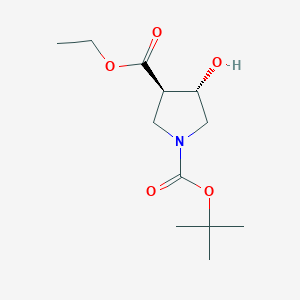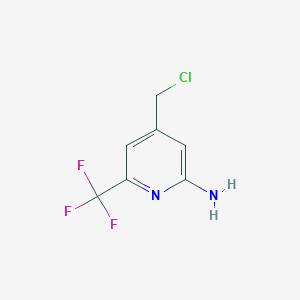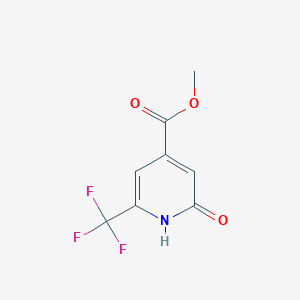
2-Fluoro-3-methylpyridine-4-boronic acid
Vue d'ensemble
Description
2-Fluoro-3-methylpyridine-4-boronic acid is a heterocyclic boronic acid with a molecular formula of C6H7BFO2 . This compound consists of a pyridine ring that is substituted with a boronic acid functional group and a fluorine atom in the 2-position and a methyl group in the 3-position.
Synthesis Analysis
Boronic acid is a stable and generally a non-toxic group that is easily synthesized and can be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .Molecular Structure Analysis
The molecular structure of 2-Fluoro-3-methylpyridine-4-boronic acid consists of a pyridine ring that is substituted with a boronic acid functional group and a fluorine atom in the 2-position and a methyl group in the 3-position.Chemical Reactions Analysis
2-Fluoro-3-methylpyridine-4-boronic acid, also known as 4-pyridinylboronic acid, is a heterocyclic boronic acid with a molecular formula of C6H7BFO2.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Fluoro-3-methylpyridine-4-boronic acid include a density of 1.3±0.1 g/cm3, boiling point of 339.1±52.0 °C at 760 mmHg, vapour pressure of 0.0±0.8 mmHg at 25°C, enthalpy of vaporization of 61.5±3.0 kJ/mol, flash point of 158.9±30.7 °C, and index of refraction of 1.504 .Applications De Recherche Scientifique
Novel Synthesis Methods and Chemical Functionalization
2-Fluoro-3-methylpyridine-4-boronic acid is utilized in innovative synthesis methods, showcasing its role in the efficient functionalization of compounds. For instance, it has been employed in the synthesis of cognition-enhancing drugs by undergoing functionalization processes such as chlorination, hydrolysis, and methanesulfonylation. The resultant mesylate serves as a novel alkylating agent in the bisalkylation of anthrone, forming cognition enhancer drug candidates (Pesti et al., 2000). Furthermore, this chemical's derivatives have been synthesized for applications as catalysts in amide formation, enhancing reactivity under ambient conditions and identifying ideal conditions for catalyst use (Arnold et al., 2008).
Enhancing Fluorescence and Chemosensor Applications
The compound's derivatives exhibit significant potential in fluorescence enhancement and chemosensor applications. Derivatives like boronic ester-disubstituted terpyridine metal complexes have been used as redox-active receptors, with their properties significantly influenced by interactions with ions like fluoride (Fabre et al., 2001). Additionally, boronic acid derivatives have been studied for their fluorescence quenching capabilities, opening up possibilities for their use in sensing applications (Geethanjali et al., 2015).
Interaction with Biological Molecules for Pharmaceutical Applications
Boron-containing compounds, including those derived from 2-Fluoro-3-methylpyridine-4-boronic acid, have gained attention for their potential pharmaceutical applications. Their ability to interact with organic compounds and biological molecules is significant for medical and biological applications. This potential is illustrated in studies of compounds like oxaborol derivatives, where the interaction dynamics and molecular structure are thoroughly analyzed (Hernández-Negrete et al., 2021).
Analytical Applications in Sensing and Detection
The compound and its derivatives have been applied in various sensing and detection methodologies, particularly in fluorescence-based chemosensors. These applications take advantage of the interactions between boronic acids and diols or strong Lewis bases, demonstrating utility in homogeneous assays, heterogeneous detection, and biological labeling (Lacina et al., 2014).
Mécanisme D'action
Target of Action
The primary target of 2-Fluoro-3-methylpyridine-4-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The compound is known to be relatively stable, readily prepared, and generally environmentally benign , which may suggest good bioavailability.
Result of Action
The compound’s action results in the formation of a new carbon–carbon bond through the Suzuki–Miyaura cross-coupling reaction . This is a significant molecular effect that enables the synthesis of a wide range of organic compounds .
Action Environment
The action of 2-Fluoro-3-methylpyridine-4-boronic acid is influenced by the reaction conditions. The success of the Suzuki–Miyaura cross-coupling reaction, for instance, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .
Orientations Futures
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . There is particular interest in improving the poor reaction success of 2-pyridyl boron nucleophiles . This review focuses on the methods developed for the challenging coupling of 2-pyridine nucleophiles with (hetero)aryl electrophiles, and ranges from traditional cross-coupling processes to alternative nucleophilic reagents and novel main group approaches .
Propriétés
IUPAC Name |
(2-fluoro-3-methylpyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO2/c1-4-5(7(10)11)2-3-9-6(4)8/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDPJNGZUBIPCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)F)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-tert-butyl 3-ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-3,5-dicarboxylate](/img/structure/B1403481.png)

![9-Boc-3,7,9-triazabicyclo[3.3.1]nonane](/img/structure/B1403485.png)


![Methyl 1H-pyrazolo[4,3-C]pyridine-3-carboxylate](/img/structure/B1403492.png)

![Methyl 4-chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate](/img/structure/B1403495.png)
![2-(Cbz-amino)-7-azaspiro[3.5]nonane](/img/structure/B1403496.png)

![2-Chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1403498.png)
![5-Bromo-2-[1,3]dioxolan-2-yl-pyrimidine](/img/structure/B1403499.png)

